4,6-Diazaspiro[2.5]octane-5,7-dione
Description
Overview of Spirocyclic Systems in Modern Organic Chemistry
Spirocyclic systems are a fascinating class of organic compounds defined by their unique architecture where two rings are connected by a single common atom, known as the spiro atom. This arrangement imparts a distinct three-dimensionality to the molecule, a feature increasingly sought after in drug discovery and materials science. Unlike fused ring systems which share two or more atoms, the spiro junction creates a rigid, well-defined spatial orientation of the constituent rings. This inherent rigidity can be advantageous in the design of bioactive molecules, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The incorporation of spirocyclic scaffolds has been shown to improve physicochemical properties such as solubility and metabolic stability in drug candidates.
Structural Characteristics and Conformational Properties of Spirocyclic Imides and Diones
Spirocyclic imides and diones are a subset of spiro compounds that incorporate the imide functional group (a nitrogen atom bonded to two acyl groups) and/or a dione (B5365651) (two ketone functionalities) within their cyclic structures. The presence of these polar, hydrogen-bond accepting and donating groups significantly influences the molecule's properties.
The structural characteristics of these compounds are largely dictated by the nature of the rings and the spiro atom. For instance, the rings can be carbocyclic or heterocyclic, saturated or unsaturated, and of varying sizes. The spiro atom, typically a quaternary carbon, forces the two rings into planes that are often perpendicular to each other. This orthogonality is a hallmark of many spirocyclic systems and contributes to their unique conformational behavior.
The conformational analysis of spirocyclic imides and diones is crucial for understanding their reactivity and biological activity. Techniques such as NMR spectroscopy and X-ray crystallography are instrumental in determining the preferred conformations of these molecules in solution and the solid state. For example, studies on related spiro[2.5]octane derivatives have utilized proton NMR spectra at low temperatures to determine the free energy differences between axial and equatorial conformers. nih.gov
Contextualizing 4,6-Diazaspiro[2.5]octane-5,7-dione within the Broader Class of Spirocyclic Heterocycles
This compound belongs to the family of spirohydantoins, which are spirocyclic compounds containing a hydantoin (B18101) ring. The hydantoin moiety is a five-membered ring containing two nitrogen atoms and two carbonyl groups. In the case of this compound, this hydantoin ring is spiro-fused to a cyclopropane (B1198618) ring.
This particular structure is an isomer of other diazaspiro[2.5]octane-diones, such as 4-azaspiro[2.5]octane-5,7-dione and 6-azaspiro[2.5]octane-5,7-dione, where the placement of the nitrogen atoms within the ring system differs. acs.org These subtle changes in atomic arrangement can lead to significant differences in the electronic properties, reactivity, and biological activity of the isomers. The presence of the cyclopropane ring introduces significant ring strain, which can influence the reactivity of the adjacent functional groups.
The broader class of spirocyclic heterocycles is of immense importance in medicinal chemistry. Many spiro compounds exhibit a wide range of biological activities and have been incorporated into approved drugs. For example, spiro-hydantoin derivatives have been investigated as aldose reductase inhibitors for the potential treatment of diabetic complications.
Historical Context and Evolution of Synthetic Strategies for Diazaspiro[2.5]octane Frameworks
The synthesis of spirocyclic compounds has a long history, with early methods often relying on intramolecular cyclization reactions. The synthesis of spiro-hydrocarbons containing a cyclobutane (B1203170) ring was a significant area of investigation in the mid-20th century. caltech.edu
The development of synthetic methods for spirohydantoins has been driven by their potential as therapeutic agents. A common and long-standing method for the synthesis of hydantoins is the Bucherer-Bergs reaction, which involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate. This method can be adapted for the synthesis of spirohydantoins by using a cyclic ketone as the starting material.
More contemporary approaches to the synthesis of spirocyclic frameworks, including diazaspiro[2.5]octane derivatives, have focused on developing more efficient and stereoselective methods. For instance, patents have been filed for the synthesis of 4,7-diazaspiro[2.5]octane compounds starting from derivatives of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate, involving steps like substitution, protection, deprotection, and reduction. google.com The development of solid-phase synthesis techniques has also enabled the creation of libraries of spirohydantoin and related spiro-2,5-diketopiperazine compounds for high-throughput screening.
The synthesis of the specific this compound framework, also known as cyclopropanespiro-5'-hydantoin, can be achieved through the condensation of cyclopropanone (B1606653) with cyanide and ammonia (B1221849) derivatives, followed by rearrangement and cyclization, analogous to the classical hydantoin syntheses. The evolution of these synthetic strategies reflects the broader trends in organic chemistry towards greater efficiency, selectivity, and the ability to generate molecular diversity for biological evaluation.
Compound and Data Tables
Table 1: Investigated Compounds
| Compound Name | CAS Number | Molecular Formula |
| This compound | Not available | C₆H₈N₂O₂ |
| 4-Azaspiro[2.5]octane-5,7-dione | 1105663-34-0 | C₇H₉NO₂ |
| 6-Azaspiro[2.5]octane-5,7-dione | 1194-45-2 | C₇H₉NO₂ |
| Spiro[2.5]octan-6-ol | Not available | C₈H₁₄O |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4,6-diazaspiro[2.5]octane-5,7-dione |
InChI |
InChI=1S/C6H8N2O2/c9-4-3-6(1-2-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10) |
InChI Key |
PYBWXKGETWDKEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(=O)NC(=O)N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,6 Diazaspiro 2.5 Octane 5,7 Dione and Analogous Systems
Cyclization and Spiro-Annulation Strategies
The formation of the spiro[cyclopropane-hydantoin] scaffold requires precise methods for constructing both the three-membered carbocycle and the nitrogen-containing heterocyclic ring around a shared quaternary carbon center.
Synthesis via Double α-Alkylation of Lactam Starting Materials
While direct examples for the synthesis of 4,6-diazaspiro[2.5]octane-5,7-dione via double α-alkylation of a pre-existing lactam are not extensively documented, this strategy is a known method for creating spirocyclic centers. The conceptual approach involves the sequential alkylation of a lactam that can be converted into the desired hydantoin (B18101).
The general strategy would commence with a suitable hydantoin precursor, such as a simple imidazolidinone. The two N-H protons and the two α-protons to the carbonyl groups present multiple sites for reaction. A carefully chosen base and electrophile would be required to achieve selective dialkylation at the C5 position. For instance, using a strong base to generate a dianion, followed by reaction with a 1,2-dihaloethane, could theoretically form the spiro-cyclopropane ring. However, controlling reactivity and preventing side reactions such as N-alkylation or self-condensation presents a significant synthetic challenge.
Spiro-Annulation through Reactions of Cyclopropane (B1198618) Derivatives and Amino Esters
A more convergent approach involves the reaction of cyclopropane-containing building blocks with nitrogenous reagents. The synthesis of spiro-hydantoins, which share the core structure of this compound, has been achieved through related pathways. One such strategy involves the reaction of ketones with potassium cyanide and ammonium (B1175870) carbonate to afford spirocyclic hydantoins. nih.gov This classical Bucherer-Bergs reaction or related Strecker synthesis variants, when applied to cyclopropanone (B1606653), would directly yield the spiro-hydantoin scaffold.
Another analogous method has been used to synthesize spiro-fused pyrrolidines, which can then be converted to hydantoins. nih.gov These syntheses demonstrate the principle of using a cyclic ketone as a precursor to the spiro-heterocycle.
| Starting Material | Reagents | Product Type | Average Yield | Ref |
| β-Aryl Pyrrolidines | Isocyanates, Isothiocyanates | Spiro-hydantoins, Spiro-thiohydantoins | 87-89% | nih.gov |
| Ketone (e.g., Cyclopropanone) | KCN, (NH₄)₂CO₃ | Spiro-hydantoin | Varies | nih.gov |
Preparation Utilizing 4-Methoxybenzyl (1-(hydroxymethyl)cyclopropyl) Carbamate (B1207046) Derivatives
A patented method describes the synthesis of 4,7-diazaspiro[2.5]octane compounds, a constitutional isomer of the target molecule, starting from a 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate derivative. Current time information in Le Flore County, US.google.com This multi-step process highlights the use of protecting groups and controlled transformations to build the heterocyclic ring onto a pre-formed cyclopropane-containing fragment.
The key steps in this patented synthesis are:
Substitution: The starting material, (1-((((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate, undergoes substitution.
Protection: A protecting group, such as a benzyl (B1604629) group, is added to one of the nitrogen atoms.
Deprotection: The 4-methoxybenzyl protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Reduction: The final cyclization to form the diazaspirooctane ring is achieved through reduction. Current time information in Le Flore County, US.google.com
This methodology avoids harsh or hazardous reagents like boron trifluoride diethyl etherate, enhancing the safety profile of the synthesis. Current time information in Le Flore County, US.google.com
Cyclocondensation Reactions for Spiro-Dione Core Formation
The most direct strategy for forming the this compound core involves the cyclocondensation of a cyclopropane-1,1-dicarbonyl derivative with a urea (B33335) equivalent. This approach builds the hydantoin ring onto the spiro center in a single key step.
For example, the reaction of cyclopropane-1,1-dicarboxylic acid or its ester derivatives with urea in the presence of a base and heat would be expected to yield the desired spiro-dione. This type of reaction is a cornerstone of hydantoin synthesis. A related approach has been successfully employed in the synthesis of spiro-hydantoin/1,2,4-oxadiazoline compounds, where 5-iminohydantoins undergo cycloaddition. beilstein-journals.orgbeilstein-journals.org The 5-iminohydantoins themselves are synthesized from N,N'-disubstituted ureas and oxalyl chloride, followed by an aza-Wittig reaction. beilstein-journals.orgbeilstein-journals.org This demonstrates the utility of urea-derived starting materials in building complex hydantoin systems.
| Cyclopropane Precursor | Condensation Partner | Key Transformation | Product Core | Ref |
| Cyclopropane-1,1-dicarbonyl derivative | Urea | Cyclocondensation | Spiro-hydantoin | (Conceptual) |
| Imidazolidinetrione (from Urea) | Iminophosphorane | Aza-Wittig Reaction | 5-Iminohydantoin | beilstein-journals.orgbeilstein-journals.org |
Cascade Reactions for Spirocyclic Dihydrophthalazine Derivatives
Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, provide an efficient route to complex molecular architectures. While not specific to dihydrophthalazines, photoredox-mediated dearomative annulation cascades have been developed to produce highly congested spiro-compounds. nih.gov
One such strategy involves the photoredox-mediated C-O bond activation of aromatic carboxylic acids. This generates an acyl radical that can trigger either a direct intramolecular 6-exo-trig spirocyclization or an intermolecular addition followed by a 5-exo-trig cyclization cascade. nih.gov This powerful method allows for the rapid assembly of spirocyclic frameworks from simple starting materials, and the principles could be adapted for the synthesis of nitrogen-containing spirocycles. nih.gov
Palladium-Catalyzed Cyclization and Annulation Reactions
Palladium catalysis offers a versatile and powerful tool for the construction of spirocycles, enabling reactions that are often difficult to achieve through other means. These methods frequently involve the formation of a key spiro-palladacycle intermediate.
An expeditious approach to constructing spiroindenyl-2-oxindoles has been developed via a palladium-catalyzed domino Heck/C-H functionalization reaction of 2-bromoarylamides with vinyl bromides. mdpi.com Similarly, palladium-catalyzed oxidative annulation of 1,3-dienes with 2-aryl cyclic 1,3-dicarbonyl compounds has been used to synthesize spiroindanes. nih.gov Another strategy employs a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction to assemble spirocyclic pyrrolines. nih.gov
A proposed catalytic cycle for many of these transformations involves:
Oxidative Addition: Pd(0) adds to an aryl or vinyl halide.
Intramolecular Carbopalladation (Heck Insertion): The resulting Pd(II) species undergoes intramolecular insertion across a tethered alkene.
C-H Activation: The transient σ-alkyl-Pd(II) intermediate activates a nearby C-H bond, forming a spiro-palladacycle.
Further Reaction and Reductive Elimination: The palladacycle can react with another component (like an alkene or alkyne) or undergo reductive elimination to release the final spirocyclic product and regenerate the Pd(0) catalyst. mdpi.comnih.gov
These examples, though producing different spirocyclic systems, underscore the potential of palladium catalysis for the synthesis of complex spiro-diones like this compound, should suitable precursors be designed.
| Catalytic Strategy | Substrates | Product Type | Catalyst/Reagents | Ref |
| Domino Heck/C–H Functionalization | 2-Bromoarylamides, Vinyl Bromides | Spiroindenyl-2-oxindoles | Pd(OAc)₂, P(o-tol)₃ | mdpi.com |
| Oxidative Annulation | 2-Aryl cyclic 1,3-dicarbonyls, 1,3-Dienes | Spiroindanes | Pd(OAc)₂, Ag₂CO₃ | nih.gov |
| Narasaka–Heck/C–H Activation Annulation | γ,δ-Unsaturated Oxime Esters, 2-Chlorobenzoic Acid | Spirocyclic Pyrrolines | Pd(OAc)₂, PPh₃ | nih.gov |
| Allylic Alkylation / Cyclization | Vinyl Benzoxazinanones, 3-Isothiocyanato Oxindoles | Spiro[indoline-3,2′-pyrrol]-2-ones | Pd₂(dba)₃, DBU | rsc.org |
Hypervalent Iodine Reagent-Mediated Spirocyclization Approaches
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis for the construction of complex molecular architectures, including spirocyclic systems. beilstein-journals.org These reagents are attractive due to their low toxicity and ready availability, offering a greener alternative to heavy metal-based oxidants. beilstein-journals.org The synthesis of spirocyclic compounds using hypervalent iodine reagents can be achieved through stoichiometric or catalytic approaches. beilstein-journals.org
In a typical reaction, a suitable precursor, such as an N-acyltyramine, undergoes an oxidative cyclization mediated by an iodine(III) reagent to form the spirodienone core. beilstein-journals.org Catalytic variants often involve the in situ generation of the active hypervalent iodine species from an iodoarene precursor using a terminal oxidant like m-chloroperbenzoic acid (mCPBA) or Oxone. beilstein-journals.org For instance, the iodoarene-catalyzed spirocyclization of functionalized amides has been shown to produce spirocyclic systems in high yields. beilstein-journals.org
Organocatalytic and Metal-Catalyzed Asymmetric Synthesis Routes
The demand for enantiomerically pure spirocyclic compounds has driven the development of asymmetric synthetic methods. Both organocatalysis and metal catalysis have proven to be highly effective in achieving high levels of stereocontrol in the synthesis of this compound and its analogs.
N-Heterocyclic Carbene (NHC)-Catalyzed Annulations
N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts that have found widespread application in a variety of chemical transformations. beilstein-journals.orguni-muenster.de In the context of spirocycle synthesis, NHCs can catalyze annulation reactions to construct the desired ring systems. For example, a highly stereoselective NHC-catalyzed formal [4+2] annulation between α,β-unsaturated aldehydes and imidazolidinones has been developed for the synthesis of imidazole (B134444) derivatives. nih.gov The use of an appropriate NHC catalyst allows for the generation of spirocyclic products with high enantioselectivity. uni-muenster.de These reactions often proceed through the formation of key intermediates like the Breslow intermediate, enabling unique reactivity pathways. beilstein-journals.org
Michael-Initiated Ring Closure (MIRC) Strategies
Michael-initiated ring closure (MIRC) reactions represent a powerful strategy for the stereoselective synthesis of cyclopropane-containing molecules. rsc.org This approach involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. researchgate.net The use of chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, can induce high levels of enantioselectivity in the MIRC process. researchgate.net This methodology has been successfully applied to the synthesis of functionalized nitrocyclopropanes in a one-pot, four-step sequence with excellent diastereoselectivity and good enantioselectivity. researchgate.net The development of MIRC reactions has provided a versatile and efficient means to access enantioenriched cyclopropanes, which are valuable building blocks in organic synthesis. rsc.org
Photoredox Catalysis in Spirocyclic Construction
Photoredox catalysis has emerged as a mild and powerful tool for the construction of challenging chemical bonds. This strategy utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations. While specific applications to this compound are still emerging, the potential of photoredox catalysis for the synthesis of spirocyclic systems is significant. This methodology can be applied to various reaction types, including cycloadditions and radical-mediated cyclizations, offering a complementary approach to traditional synthetic methods.
Multicomponent Reaction Approaches to Diazaspiro[2.5]octane Scaffolds
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. An MCR strategy has been adapted for the synthesis of 4,7-diazaspiro[2.5]octane-5,8-dione, a close analog of the target compound. This one-pot reaction typically involves a dione (B5365651) precursor, such as ethyl acetoacetate, a cyclopropane source like vinylcyclopropane, and a coupling agent to facilitate a Michael addition. The reaction proceeds through a vinylogous amide intermediate, which then undergoes cyclodehydration to form the spirocyclic core.
Catalytic Hydrogenation and Reduction Strategies for Spirocyclic Diones
Catalytic hydrogenation and other reduction methods are key strategies for modifying the saturation level of the spirocyclic core. A disclosed synthesis method for a 4,7-diazaspiro[2.5]octane compound involves a reduction step as the final transformation. google.com In this process, a precursor compound is dissolved in an organic solvent and treated with a reducing agent to yield the final saturated diazaspiro[2.5]octane product. google.com This approach highlights the importance of reduction methodologies in accessing a variety of spirocyclic scaffolds.
Scale-Up Considerations and Process Optimization in Spirocyclic Dione Synthesis
The successful transition of a synthetic route for spirocyclic diones, such as this compound, from a laboratory-scale procedure to a large-scale industrial process presents a unique set of challenges. Process optimization and scale-up require a thorough understanding of the reaction thermodynamics and kinetics, as well as careful consideration of engineering and safety aspects. This section will delve into the critical factors that must be addressed to ensure a robust, efficient, and safe large-scale synthesis of these valuable compounds.
A primary concern in scaling up the synthesis of spirocyclic diones is the management of reaction exotherms. Many of the condensation reactions used to form the heterocyclic ring are highly exothermic. On a small scale, heat can be easily dissipated, but on a larger scale, inadequate heat transfer can lead to a runaway reaction, posing a significant safety hazard and potentially leading to the formation of impurities. Therefore, detailed calorimetric studies are essential during process development to determine the heat of reaction and to design an appropriate cooling system for the plant-scale reactor.
Another critical aspect is the control of reagent addition. In many syntheses of spirocyclic diones, the slow and controlled addition of one or more reagents is necessary to maintain an optimal reaction temperature and to minimize the formation of side products. On a large scale, this requires the use of calibrated dosing pumps and potentially the use of in-line analytical techniques to monitor the reaction progress in real-time.
Purification of the final product and intermediates is also a major hurdle in the scale-up process. Laboratory-scale purifications often rely on chromatography, which is generally not economically viable for large-scale production. Therefore, the development of a scalable purification method, such as crystallization, is paramount. This involves a detailed study of solvent selection, temperature profiles, and seeding strategies to ensure the consistent isolation of the product with high purity and yield.
The table below illustrates a hypothetical comparison of reaction parameters between a laboratory-scale synthesis and a scaled-up process for a generic spirocyclic dione, highlighting the typical adjustments required.
| Parameter | Laboratory Scale (1 g) | Pilot Plant Scale (10 kg) |
| Reaction Vessel | 100 mL Round Bottom Flask | 100 L Glass-Lined Reactor |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer |
| Reagent Addition | Manual via Pipette | Automated Dosing Pump |
| Temperature Control | Oil Bath | Jacket Cooling/Heating |
| Work-up | Liquid-Liquid Extraction | Centrifugation and Filtration |
| Purification | Column Chromatography | Recrystallization |
Process optimization for the synthesis of spirocyclic diones often involves a multi-faceted approach, focusing on several key areas to improve efficiency, reduce cost, and enhance safety. One of the primary goals is to increase the reaction concentration to maximize the throughput of a given reactor. However, this can lead to issues with mixing and heat transfer, necessitating a careful balance.
Another area of focus is the reduction of the number of unit operations. "Telescoping" or "one-pot" syntheses, where multiple reaction steps are carried out in the same reactor without the isolation of intermediates, can significantly improve process efficiency and reduce waste. This, however, requires that the reaction conditions for each step are compatible.
The choice of solvents is also a critical factor in process optimization. Solvents should be selected not only for their ability to facilitate the desired reaction but also for their safety profile, environmental impact, and ease of recovery and recycling. The following table provides an example of how solvent selection might be optimized during process development.
| Stage | Initial Solvent | Optimized Solvent | Rationale |
| Reaction | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Greener solvent, higher boiling point allowing for a wider temperature range. |
| Crystallization | Ethanol/Water | Isopropanol (IPA) | Improved crystal form, higher yield, and easier filtration. |
Furthermore, a thorough investigation of the impurity profile of the synthetic process is crucial. This involves identifying the structure of major impurities, understanding their mechanism of formation, and developing strategies to minimize their formation or to efficiently remove them during purification. This often involves adjusting reaction parameters such as temperature, pH, and stoichiometry.
Mechanistic Investigations of Spiro Annulation and Dione Formation Pathways
Proposed Catalytic Cycles for Spirocyclization (e.g., Palladium-mediated, NHC-catalyzed, Photoredox)
The construction of the 4,6-diazaspiro[2.5]octane-5,7-dione scaffold can be achieved through various catalytic strategies, each defined by a unique catalytic cycle.
Palladium-Mediated Catalytic Cycle: Palladium catalysis is a versatile method for C-C and C-N bond formation. A plausible catalytic cycle for spirocyclization often involves a cascade of reactions. nih.govrsc.org A representative cycle can be described as follows: rsc.orgresearchgate.net
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to a substrate, for example, an aryl or vinyl halide, to form a Pd(II) species.
Carbopalladation/Heck Cyclization: The Pd(II) complex undergoes an intramolecular insertion with a tethered alkene or alkyne (a Heck-type reaction) to form a new C-C bond and generate a σ-alkyl-Pd(II) intermediate. nih.gov This step creates the quaternary spiro-carbon center.
C-H Activation: The resulting intermediate undergoes an intramolecular C-H activation, forming a spiropalladacycle. nih.govrsc.org
Migratory Insertion/Reductive Elimination: The spiropalladacycle can then react with another component (like an alkyne or vinyl bromide) via migratory insertion, or directly undergo reductive elimination to form the final spirocyclic product and regenerate the Pd(0) catalyst. rsc.orgresearchgate.net An oxidant, such as molecular oxygen, may be used to facilitate the regeneration of the active Pd(II) catalyst from Pd(0) in some oxidative annulations. caltech.edu
NHC-Catalyzed Catalytic Cycle: NHC-catalyzed annulations are common for building heterocyclic and spirocyclic systems. The catalytic cycle for a [3+2] annulation to form a spiro-lactone is illustrative: nih.govnih.govacs.org
Catalyst Activation: The NHC catalyst is generated from its azolium salt precursor by a base.
Intermediate Formation: The NHC attacks an α,β-unsaturated aldehyde, forming the Breslow intermediate. A subsequent base-assisted proton transfer generates a nucleophilic homoenolate intermediate.
Nucleophilic Attack: The homoenolate attacks an electrophile (e.g., one of the carbonyls of a dione-containing substrate), forming a new C-C bond.
Cyclization and Catalyst Regeneration: The resulting intermediate undergoes an intramolecular cyclization (lactonization) to form the spirocyclic product, releasing the NHC catalyst to re-enter the cycle.
Photoredox Catalytic Cycle: Visible-light photoredox catalysis offers a mild and powerful approach for generating reactive intermediates. mdpi.com A general cycle for a spirocyclization reaction can be proposed: rsc.orgnih.govacs.org
Photoexcitation: A photocatalyst (e.g., 4CzIPN or an Iridium complex) absorbs visible light and is converted to its excited state.
Single Electron Transfer (SET): The excited photocatalyst engages in a SET event. It can be reduced by a sacrificial electron donor (like Hantzsch ester) or it can oxidize/reduce the substrate to generate a radical ion. rsc.orgacs.org
Radical Cascade: The generated radical intermediate undergoes a series of steps, such as intramolecular addition to an alkyne or alkene, to form the spirocyclic core. rsc.orgnih.gov
Catalyst Regeneration: A final electron transfer event forms the product and regenerates the ground-state photocatalyst. In dual catalytic systems, the photoredox cycle is coupled with another catalytic cycle (e.g., with a titanocene (B72419) or nickel catalyst) to achieve the desired transformation. rsc.orgnih.gov
Influence of Reaction Parameters on Pathway Selectivity and Diastereoselectivity
The outcome of a spirocyclization reaction, including its efficiency and stereoselectivity, is highly dependent on various reaction parameters. Careful optimization is required to favor the desired reaction pathway and control the formation of stereoisomers.
| Parameter | Influence on Reaction | Examples & Findings |
| Catalyst/Ligand | Determines the reaction mechanism and can induce asymmetry. Sterically hindered and electron-rich ligands often promote reductive elimination in Pd catalysis. researchgate.net Chiral NHC catalysts are used to achieve high enantioselectivity. nih.gov | In Pd-catalyzed carbohalogenation, ligands like Q-Phos and P(tBu)₃ were found to be crucial for promoting the catalytic cycle. researchgate.net The choice of a chiral triazolium salt as an NHC precursor was shown to be critical for obtaining high enantiomeric excess in spirooxindole synthesis. nih.govrsc.org |
| Solvent | Affects solubility, reaction rates, and can stabilize charged intermediates. Polar solvents can favor pathways involving ionic species. | An increase in reaction efficiency was observed in more polar solvents for certain Pd-catalyzed oxidative annulations, suggesting stabilization of charged intermediates. caltech.edu In a catalyst-free thiosulfonylation, Dimethylacetamide (DMA) was identified as the optimal solvent. acs.org |
| Temperature | Influences reaction rates and can affect selectivity. Lowering the temperature can sometimes improve diastereoselectivity, while higher temperatures may be needed to overcome activation barriers. | In a cascade cyclization, lowering the reaction temperature from 80 °C to 60 °C resulted in a diminished yield. acs.org In the synthesis of spiropyrazolone-butenolides, reactions were typically run at room temperature. acs.org |
| Base | Used to generate active catalysts (e.g., NHCs from azolium salts) or to deprotonate substrates. The choice and amount of base can be critical. | In NHC catalysis, bases like DBU or triethylamine (B128534) are used to generate the carbene. nih.gov In a photoredox-catalyzed synthesis, Cs₂CO₃ was found to be essential for a secondary cyclization step to form the spirocyclic product. acs.org |
| Additives | Can act as co-catalysts, acids/bases, or trapping agents to influence the reaction pathway. | In some NHC-catalyzed reactions, LiCl is used as an additive to assist in the formation of specific intermediates. mdpi.com In a nitrenium ion cyclization, methanol (B129727) acted as a nucleophile, leading to a competing side product. nih.gov |
The control of diastereoselectivity is a significant challenge in spirocycle synthesis. It is often governed by minimizing steric interactions in the transition state. For example, in a diastereoselective cascade reaction to form polycyclic spiroindolines, excellent diastereoselectivity was achieved without a transition metal catalyst. rsc.org Similarly, dynamic diastereoselectivity has been observed in iron-mediated spirocyclization reactions, where the final stereochemistry is determined by the double bond geometry and a pre-existing chiral center. nih.gov
Experimental and Computational Approaches in Mechanistic Elucidation
A comprehensive understanding of reaction mechanisms is achieved by combining experimental evidence with computational modeling. This dual approach provides insights into transient intermediates and transition states that are otherwise difficult to observe. rsc.org
Experimental Techniques: A variety of experimental methods are employed to probe reaction mechanisms. These techniques can identify intermediates, determine reaction kinetics, and establish stereochemistry.
| Experimental Technique | Application in Mechanistic Studies |
| Kinetic Isotope Effect (KIE) | Used to determine if a specific C-H bond is broken in the rate-determining step. An absence of a KIE can suggest that C-H activation is not rate-limiting. nih.govrsc.org |
| NMR Spectroscopy (e.g., 2D-NOESY) | Crucial for determining the structure and relative stereochemistry of products and isolated intermediates. nih.gov |
| X-ray Crystallography | Provides unambiguous structural proof of stable intermediates and final products, confirming stereochemistry and connectivity. nih.gov |
| Cyclic Voltammetry (CV) | An electrochemical method used in photoredox catalysis to determine the redox potentials of catalysts and substrates, helping to establish the feasibility of proposed SET steps. rsc.orgnih.gov |
| Radical Trapping Experiments | The addition of radical scavengers like TEMPO can help determine if a reaction proceeds through a radical-mediated pathway. acs.org |
| Intermediate Isolation | The successful isolation and characterization of proposed intermediates (e.g., acyl azolium salts) provides strong evidence for their role in the catalytic cycle. nih.gov |
Computational Approaches: Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying reaction mechanisms. nih.gov They complement experimental findings by providing detailed energetic and structural information. rsc.orgresearchgate.net
| Computational Method | Application in Mechanistic Studies |
| Density Functional Theory (DFT) | Used to calculate the geometries and energies of reactants, intermediates, transition states, and products. nih.govrsc.org |
| Potential Energy Surface (PES) Mapping | Helps to map out the entire reaction pathway, identify the lowest energy route, and explain observed selectivity (regio- and stereo-). rsc.orgrsc.org |
| Transition State (TS) Analysis | Locating and analyzing the structure of transition states allows for the calculation of activation energy barriers, which can be correlated with experimental reaction rates and selectivity. nih.gov |
| Energy Decomposition Analysis (EDA) | Can be used to understand the nature of bonding and interactions between a catalyst and substrate, for instance in inhibitor-protein binding. rsc.org |
The synergy between experimental and computational studies is powerful. For example, a combined DFT and experimental study on a palladium-catalyzed spirocyclization provided strong support for a pathway involving oxidative addition, carbopalladation, C-H activation, and migratory insertion, with calculated regioselectivities closely matching experimental values. rsc.org Similarly, DFT calculations have been used to elucidate the mechanism of NHC-catalyzed annulations, revealing the key transition states and explaining the origin of enantioselectivity. nih.govrsc.org
Structural Elucidation and Advanced Spectroscopic Characterization of 4,6 Diazaspiro 2.5 Octane 5,7 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR for Chemical Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of a molecule's carbon-hydrogen framework. While specific NMR data for 4,6-diazaspiro[2.5]octane-5,7-dione are not published, the expected chemical shifts and coupling constants can be predicted based on the analysis of similar spiro-hydantoin structures. bas.bgresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple, reflecting the molecule's symmetry. The protons on the cyclopropane (B1198618) ring are expected to appear as a complex multiplet in the upfield region, characteristic of strained ring systems. The two N-H protons of the hydantoin (B18101) ring would likely present as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton. The spiro carbon, being a quaternary carbon atom at the junction of the two rings, is expected to have a characteristic chemical shift. The two carbonyl carbons of the dione (B5365651) functionality will resonate at the downfield end of the spectrum, a typical feature for such groups. youtube.com The methylene (B1212753) carbons of the cyclopropane and the piperidine (B6355638) ring will appear in the aliphatic region of the spectrum.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1, C3 (Cyclopropane CH₂) | 0.8 - 1.5 (m) | 15 - 25 |
| C2 (Spiro C) | - | 60 - 75 |
| C4, C8 (Piperidine CH₂) | 3.0 - 3.8 (t) | 40 - 50 |
| C5, C7 (Carbonyl C=O) | - | 170 - 185 |
| N-H | 7.5 - 9.0 (br s) | - |
Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. For this compound, the IR spectrum is expected to be dominated by the characteristic absorption bands of the dione and amine functionalities. chemicalbook.com
The most prominent features would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the hydantoin ring, typically observed in the region of 1700-1780 cm⁻¹. The N-H stretching vibrations of the amide groups are expected to appear as a broad band in the range of 3200-3400 cm⁻¹. Additionally, C-H stretching vibrations from the cyclopropane and piperidine rings would be visible in the 2850-3000 cm⁻¹ region.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium to Strong, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Carbonyl) | 1700 - 1780 | Strong |
| N-H Bend | 1550 - 1650 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
Note: These are predicted values based on the functional groups present and data from similar compounds.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. In the analysis of this compound, the mass spectrum would be expected to show a clear molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation pattern would likely involve the characteristic cleavage of the spirocyclic system. Common fragmentation pathways for hydantoin derivatives include the loss of CO, NHCO, and cleavage of the side chain. nih.gov For this compound, fragmentation of the piperidine and cyclopropane rings would also be anticipated, leading to a series of diagnostic fragment ions. High-resolution mass spectrometry (HRMS) would be essential for determining the exact elemental composition of the molecular ion and its fragments, further confirming the structure.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 155.08 | Protonated Molecular Ion |
| [M+Na]⁺ | 177.06 | Sodium Adduct |
| [M-CO]⁺ | 127.08 | Loss of Carbon Monoxide |
| [M-NHCO]⁺ | 112.07 | Loss of Isocyanic Acid |
Note: These are predicted m/z values. The relative abundances of these ions would depend on the ionization technique and conditions.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. Although a crystal structure for this compound has not been reported, analysis of related spiro-hydantoin structures provides insight into the likely crystallographic features. researchgate.netnih.govnih.gov
A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, definitively confirming the connectivity and conformation of the spirocyclic system. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the hydantoin ring, which dictate the crystal packing arrangement. Such studies on similar molecules have shown that the hydantoin ring can participate in extensive hydrogen-bonding networks. nih.gov
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
Due to the spirocyclic nature of this compound, the molecule is chiral, provided there are no other elements of symmetry. Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for characterizing chiral molecules.
These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. For a chiral compound like this compound, a non-zero CD spectrum would be expected. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the molecule's absolute configuration. By comparing experimental CD spectra with those predicted by quantum chemical calculations, the absolute configuration of the enantiomers can be determined. Furthermore, chiroptical methods can be employed to determine the enantiomeric purity of a sample.
Theoretical and Computational Chemistry Approaches to 4,6 Diazaspiro 2.5 Octane 5,7 Dione
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like 4,6-diazaspiro[2.5]octane-5,7-dione. nih.govnih.govarxiv.orgresearchgate.net DFT studies can determine various electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.gov
The HOMO-LUMO energy gap is a crucial parameter obtained from these calculations, as it provides an indication of the molecule's chemical reactivity and stability. nih.govnih.gov A smaller gap generally suggests higher reactivity. For instance, in a study of a related spirostannole, the small HOMO-LUMO energy gap of 3.2 eV, calculated using DFT, was indicative of its potential in electronic applications. nih.gov The MEP analysis helps in identifying the electrophilic and nucleophilic sites within the molecule, which is essential for predicting how it will interact with other chemical species. nih.gov
Table 1: Calculated Electronic Properties of a Related Spiro Compound
| Property | Value |
| HOMO Energy | -6.39 eV |
| LUMO Energy | -3.51 eV |
| Energy Gap | 2.88 eV |
Data adapted from a study on dinaphthodiospyrol S. nih.gov
Molecular Modeling and Conformational Analysis of Spirocyclic Systems
Molecular modeling and conformational analysis are employed to understand the three-dimensional arrangement of atoms in spirocyclic systems and the energetic barriers between different conformations. nih.govacs.orgnih.gov The spiro linkage in this compound imposes significant conformational constraints, leading to a relatively rigid structure.
Computational methods, such as combined Monte Carlo and Molecular Mechanics (MM) approaches, can be used to perform a conformational search and identify the most stable conformers. nih.govacs.org These studies are critical as the conformation of a molecule can significantly influence its biological activity and physical properties. For example, in the context of hydantoin-based peptidomimetics, conformational studies revealed that the molecules could adopt secondary structures similar to α-helices and β-turns, with a preference for the β-turn conformation in solution and the solid state. nih.govacs.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. researchgate.net
Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT can aid in the interpretation of infrared (IR) and Raman spectra. nih.govyoutube.comyoutube.comlibretexts.org The agreement between calculated and experimental vibrational spectra provides confidence in the accuracy of the computational model. nih.gov The stretching vibrations of bonds within the molecule, such as C=O and N-H in the hydantoin (B18101) ring and C-C bonds in the cyclopropane (B1198618) ring, give rise to characteristic absorption bands. libretexts.org
Table 2: Predicted Vibrational Frequencies for a C-H Bond
| Parameter | Value |
| Force Constant (k) for single bond | 5 x 10⁵ g/s² |
| Reduced Mass (μ) for C-H | 1.57 x 10⁻²⁴ g |
| Calculated Vibrational Frequency | ~3000 cm⁻¹ |
This is an illustrative calculation based on Hooke's Law. youtube.comyoutube.comlibretexts.org
Reaction Pathway Analysis and Transition State Characterization
Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions involving spirocyclic compounds. This includes identifying the intermediates and transition states along a reaction pathway. arxiv.orgnih.gov
By calculating the energies of reactants, products, and transition states, chemists can determine the activation energy of a reaction, providing insights into its feasibility and rate. For instance, the synthesis of spirohydantoins often involves a series of steps, including condensation and cyclization. nih.gov Computational analysis can help to elucidate the detailed mechanism of these transformations, including the characterization of the transition state structures. nih.gov This knowledge is invaluable for optimizing reaction conditions and improving yields.
Computational Design Principles for Novel Spirocyclic Architectures
The insights gained from theoretical and computational studies can be leveraged to design novel spirocyclic architectures with desired properties. nih.govnih.gov By understanding the structure-property relationships, chemists can rationally modify the core this compound scaffold to tune its electronic, steric, and conformational characteristics.
For example, computational design can be used to explore the effects of introducing different substituents on the cyclopropane or hydantoin rings. This can lead to the development of new molecules with enhanced biological activity or improved material properties. The concept of using a spirocyclic core to create rigidified scaffolds has been successfully applied in drug discovery to improve the pharmacological parameters of lead compounds. nih.gov Structure-based computational techniques are increasingly being used to design novel molecules with specific therapeutic targets. nih.gov
Synthesis and Chemical Exploration of 4,6 Diazaspiro 2.5 Octane 5,7 Dione Derivatives
Regioselective and Stereoselective Functionalization Strategies
The functionalization of the 4,6-diazaspiro[2.5]octane-5,7-dione core can be directed at two primary regions: the cyclopropane (B1198618) ring and the nitrogen atoms of the pyrimidine-dione ring.
Cyclopropane Ring Functionalization: The high strain and unique bonding of the cyclopropane ring make it susceptible to ring-opening reactions or cyclopropanation of a precursor molecule. Direct methylene (B1212753) cyclopropanation has been a synthetic challenge, but domino Michael addition and cyclization sequences have been reported for similar structures. rsc.org For instance, the reaction of a vinyl selenone reagent can lead to cyclopropanation with high diastereoselectivity. rsc.org
Pyrimidine-Dione Ring Functionalization: The two nitrogen atoms and the C5 carbon of the barbiturate-like ring are key sites for modification. The acidity of the N-H protons allows for regioselective alkylation or arylation, which is a common strategy for modifying barbiturates.
Stereoselective strategies are crucial for developing chiral derivatives. This can be achieved through:
Substrate Control: Using an enantiomerically pure cyclopropane precursor.
Catalyst Control: Employing a chiral catalyst during the spirocyclization step.
Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom, directing subsequent reactions, and then removing it.
Recent advances in the stereoselective synthesis of spirocyclic oxindoles and other spirocycles highlight the potential for creating enantioenriched spirocyclopropyl compounds through methods like 1,3-dipolar cycloadditions followed by ring contraction. rsc.org
N-Alkylation and N-Arylation of the Diazaspiro[2.5]octane Core
The N-H groups of the this compound core are analogous to those in barbiturates and related cyclic ureides, making them prime targets for N-alkylation and N-arylation to modulate biological activity and physicochemical properties.
Standard protocols for N-alkylation involve the deprotonation of the nitrogen with a suitable base, followed by reaction with an alkyl halide. The choice of base and solvent can influence the regioselectivity between the N4 and N6 positions. Alkylation of nitrogen atoms in unsymmetrically substituted barbiturates can create a stereogenic center, leading to enantiomers with potentially different biological properties. nih.gov
N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates. These methods offer broad substrate scope and functional group tolerance.
Below is a table summarizing common reagents and conditions applicable for the N-alkylation of the diazaspiro[2.5]octane core, based on analogous reactions with similar heterocyclic systems. rsc.orgyoutube.com
| Reagent Class | Example Reagent | Base | Solvent | Typical Conditions |
| Alkyl Halides | Methyl iodide, Benzyl (B1604629) bromide | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | DMF, Acetonitrile | Room temperature to 60 °C |
| Alcohols | Primary or Secondary Alcohols | - | Toluene | Catalytic (e.g., Co(II) complex), heat |
| Aryl Halides | Bromobenzene, 4-Fluoroiodobenzene | Palladium catalyst (e.g., Pd₂(dba)₃) with ligand (e.g., Xantphos) | Dioxane, Toluene | 80-120 °C |
Synthesis of Isomeric Diazaspiro[2.5]octanediones (e.g., 4,7-Diazaspiro[2.5]octane-5,8-dione)
The synthesis of isomeric structures provides valuable comparative compounds for structure-activity relationship studies. A key isomer of the title compound is 4,7-diazaspiro[2.5]octane-5,8-dione (CAS 129306-17-8), a diketopiperazine derivative. nih.gov
Several synthetic routes to 4,7-diazaspiro[2.5]octane-5,8-dione have been developed:
From Diaminocyclopropane: One approach involves the reaction of Boc-protected 1,2-diaminocyclopropane with oxalyl chloride, followed by deprotection, yielding the final product in good yields (72-78%).
Oxidation of 4,7-Diazaspiro[2.5]octane: An alternative, scalable method is the oxidation of the secondary amines in the parent 4,7-diazaspiro[2.5]octane. This requires careful control of the oxidation state to form the desired diketone.
From Carbamate (B1207046) Derivatives: A patented method describes the synthesis starting from a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate, which undergoes substitution, protection, deprotection, and reduction steps. google.com This method notably avoids the use of hazardous reagents like boron trifluoride diethyl etherate. google.com
A comparison of oxidizing agents for the conversion of 4,7-diazaspiro[2.5]octane is presented below.
| Oxidizing Agent | Temperature (°C) | Yield (%) | Purity (%) | Notes |
| KMnO₄ | 70 | 65 | 95 | Risk of over-oxidation to carboxylic acids. |
| CrO₃ | 50 | 58 | 89 | |
| H₂O₂/Fe³⁺ | 25 | 42 | 82 | Favored in industrial settings due to lower toxicity. |
Diversification through Incorporation of Varied Substituents
Diversification of the this compound scaffold is key to exploring its potential in various applications. Substituents can be introduced at multiple positions, primarily on the nitrogen atoms or the cyclopropane ring.
Pre-functionalization: Substituents can be incorporated into the starting materials before the cyclization reaction. For instance, using a substituted cyclopropane-1,1-dicarbonyl derivative or a substituted urea (B33335) in the initial condensation step would lead to a decorated core structure.
Post-functionalization: This involves modifying the fully formed spirocyclic core. As discussed, N-alkylation and N-arylation are primary methods for diversification. nih.govrsc.org Additionally, if the cyclopropane ring contains functional handles (e.g., esters, ketones), these can be further elaborated.
The synthesis of a library of spiro-barbiturates has shown that substituents on the spiro-ring significantly influence biological activity. nih.gov This highlights the importance of creating a diverse set of derivatives to establish clear structure-activity relationships.
Strategies for Introducing Chirality and Stereocontrol in Derivative Synthesis
The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure spirocyclic compounds, which often exhibit different biological activities. nih.gov The spiro carbon atom in this compound is a stereocenter, and additional stereocenters can be created by substitution.
Key strategies for introducing chirality include:
Asymmetric Catalysis: This is a powerful approach for establishing stereocenters during the synthesis. For example, enantioselective cyclopropanation of methylene-substituted heterocycles has been achieved using iridium-containing cytochrome catalysts. acs.org Organocatalysis, using chiral amines or squaramides, has also been successfully employed in the asymmetric synthesis of other complex spirocycles. rsc.org
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials. For the synthesis of diazaspiro[2.5]octane derivatives, this could involve starting with an enantiopure cyclopropane derivative.
Dynamic Kinetic Resolution: This method can be used to convert a racemic mixture into a single enantiomer of the product. It often involves the combination of a chemical catalyst for racemization and an enzyme for stereoselective transformation. nih.gov
Chiral Resolution: Racemic mixtures of the final spirocyclic compounds can be separated into their constituent enantiomers using chiral chromatography. nih.gov
The stereochemical outcome of reactions involving spirocycles can be highly dependent on the geometry of the precursors. For example, in the synthesis of 1,4-diazaspiro[2.2]pentanes, the E/Z geometry of the starting methyleneaziridine was found to be critical in determining the stereochemistry of the final product. nih.gov
Role in Advanced Organic Synthesis and Chemical Biology Research
Precursors for the Development of Chiral Ligands and Catalysts in Asymmetric Synthesis
The chiral nature of 4,6-diazaspiro[2.5]octane-5,7-dione makes it an attractive precursor for the development of novel chiral ligands and catalysts for asymmetric synthesis. nih.gov The defined spatial arrangement of its functional groups allows for the creation of ligands that can effectively control the stereochemical outcome of metal-catalyzed reactions. researchgate.net By modifying the core structure, researchers can fine-tune the steric and electronic properties of the resulting ligands to achieve high enantioselectivity in a variety of transformations. nih.gov The development of such P-chiral phosphine (B1218219) ligands, for example, has been shown to be highly effective in asymmetric catalysis. nih.gov The rigidity of the spirocyclic scaffold helps to create a well-defined chiral environment around the metal center, leading to improved catalytic activity and selectivity. beilstein-journals.org
Scaffolds for Probing Chemical-Biological Interactions, including Enzyme Inhibition Mechanisms (e.g., Dihydrofolate Reductase)
The rigid, three-dimensional structure of spirocyclic scaffolds like this compound makes them excellent platforms for probing interactions with biological macromolecules. bldpharm.com These scaffolds can be functionalized with various substituents to create libraries of compounds for screening against biological targets such as enzymes.
A notable area of investigation is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folic acid metabolic pathway and a target for antimicrobial and anticancer drugs. While direct studies on this compound's inhibition of DHFR are not extensively detailed in the provided results, the general principle of using rigid scaffolds to design enzyme inhibitors is well-established. For instance, studies on other nitrogen-containing heterocyclic inhibitors of DHFR, such as pyrimidine-based compounds, have shown that the rigid structure of the inhibitor is crucial for binding to the active site of the enzyme. nih.govnih.gov The defined stereochemistry of a spirocyclic scaffold can lead to highly specific interactions with the amino acid residues in the enzyme's active site, resulting in potent and selective inhibition. The exploration of such scaffolds can lead to the discovery of novel therapeutic agents. nih.gov
Contributions to the Design of Novel Molecular Scaffolds with Defined Structural Rigidity and Chirality
The spirocyclic nature of this compound is a key feature that contributes to the design of novel molecular scaffolds with predetermined structural rigidity and chirality. bldpharm.com This rigidity is a consequence of the spiro-fusion of the two rings, which restricts conformational flexibility. This is a highly desirable characteristic in medicinal chemistry as it can lead to higher binding affinity and selectivity for biological targets. bldpharm.com The inherent chirality of the molecule provides a basis for creating enantiomerically pure compounds, which is often crucial for therapeutic efficacy and reducing off-target effects. The ability to synthesize and functionalize such rigid chiral scaffolds opens up new avenues for the development of compounds with precisely controlled three-dimensional structures. nih.govrsc.org
Future Research Directions and Concluding Perspectives
Development of More Sustainable and Atom-Economical Synthetic Pathways
The future synthesis of 4,6-diazaspiro[2.5]octane-5,7-dione and its derivatives will likely prioritize green chemistry principles. Traditional multi-step syntheses of hydantoins often involve harsh reagents and generate significant waste. Future research should focus on developing more sustainable and atom-economical routes.
Key areas for exploration include:
One-Pot Multicomponent Reactions: Inspired by methodologies for related compounds, designing a one-pot reaction that combines a cyclopropane (B1198618) precursor, a cyanide source, and a carbonate source could offer a highly efficient route, minimizing intermediate isolation steps and solvent usage.
Catalytic Approaches: The use of novel catalysts could enable milder reaction conditions and higher yields. For instance, developing catalytic versions of the Bucherer-Bergs or related hydantoin (B18101) syntheses specifically tailored for cyclopropanone (B1606653) precursors or their equivalents would be a significant advancement.
Use of Greener Solvents: Moving away from traditional organic solvents towards water or bio-based solvents is a critical goal. Research into aqueous synthetic routes for spirohydantoins, potentially aided by phase-transfer catalysts or surfactants, is a promising avenue.
Atom-Economy Focus: Pathways that maximize the incorporation of atoms from the starting materials into the final product are highly desirable. For example, reactions involving cycloadditions or tandem processes that construct the spirocyclic core in a single, efficient operation would represent a major step forward. A general route for spiro[2.5]octane-5,7-dione has been developed avoiding column chromatography, making it scalable. researchgate.net
Exploration of Unprecedented Reactivity Patterns and Rearrangements
The high ring strain of the cyclopropane moiety fused to the hydantoin core in this compound suggests the potential for unique chemical reactivity and novel molecular rearrangements.
Future investigations should aim to:
Probe Ring-Opening Reactions: Systematically study the selective opening of the cyclopropane ring under various conditions (e.g., acid, base, transition metal catalysis, radical initiators). This could provide access to a diverse range of functionalized hydantoin derivatives that are not accessible through traditional methods.
Investigate Cycloadditions: Explore the dienophilic or dipolarophilic nature of the hydantoin's double bonds or the cyclopropane ring itself in cycloaddition reactions, potentially leading to more complex polycyclic systems.
Study Rearrangements: Investigate the possibility of skeletal rearrangements, such as vinylcyclopropane-cyclopentene type rearrangements under thermal or catalytic conditions, which could yield novel heterocyclic scaffolds. The reactivity of the parent hydantoin ring itself, including nucleophilic attack at the carbonyls, can also be further explored. google.com
Advanced Computational Studies for Rational Design and Mechanistic Prediction
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of novel molecules. For this compound, where experimental data is scarce, computational studies are invaluable.
Future computational research should focus on:
Structural and Electronic Analysis: Performing DFT calculations to determine the optimized geometry, bond lengths, bond angles, and electronic properties (e.g., molecular electrostatic potential, frontier molecular orbitals) of the title compound. ambeed.comsigmaaldrich.com This can provide insights into its stability and potential sites of reactivity.
Mechanistic Elucidation: Modeling potential reaction pathways, such as the aforementioned ring-opening and rearrangement reactions, to calculate activation energies and predict the most likely products. This predictive power can guide experimental design, saving time and resources.
Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization and identification of the compound and its derivatives in experimental settings. syrris.jp
Rational Design of Derivatives: Using computational models to predict how substitutions on the hydantoin or cyclopropane rings would affect the molecule's properties. This allows for the in-silico design of new derivatives with desired electronic or steric characteristics for specific applications.
Table 1: Predicted Physicochemical Properties of Related Spiro-Dione Compounds Note: Data for the specific title compound is not available; these values are for related structures and serve as a reference for potential computational validation.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP | Reference |
|---|---|---|---|---|
| 6-Azaspiro[2.5]octane-5,7-dione | C₇H₉NO₂ | 139.15 | -0.1 | uni.lu |
| 4,6-Diazaspiro[2.4]heptane-5,7-dione | C₅H₆N₂O₂ | 126.11 | -0.7 | uni.lu |
| Spiro[2.5]octane-4,8-dione | C₈H₁₀O₂ | 138.16 | 0.3 | nih.gov |
Integration with Flow Chemistry and Automation for High-Throughput Synthesis and Screening
To accelerate the exploration of this compound and its derivatives, modern automation and flow chemistry techniques are essential. These technologies allow for rapid synthesis, optimization, and screening of compound libraries.
Future directions in this area include:
Development of Flow Synthesis: Adapting synthetic routes for continuous flow processing. spirochem.commdpi.com Flow chemistry offers superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety, and easier scalability compared to traditional batch methods. syrris.jp A semi-continuous flow synthesis for hydantoins has already been shown to be efficient. nih.gov
Automated High-Throughput Synthesis: Utilizing robotic platforms for the parallel synthesis of a library of this compound derivatives. nih.govnih.govresearchgate.net By varying substituents on the nitrogen atoms, a large number of analogs can be created quickly to build a structure-activity relationship (SAR) profile.
Integrated Synthesis and Screening: Combining automated synthesis platforms directly with high-throughput screening (HTS) systems. researchgate.net This would enable the rapid biological evaluation of newly synthesized compounds, dramatically accelerating the drug discovery process.
Expanding the Scope of Spirocyclic Systems in Fundamental Chemical Discovery
The study of this compound contributes to the broader goal of expanding the accessible chemical space for fundamental discovery. Spirocycles are increasingly recognized as "privileged structures" because their rigid, three-dimensional nature allows for precise spatial orientation of functional groups, which is ideal for interacting with biological targets. nih.gov
Future perspectives in this context are:
Novel Scaffolds for Drug Discovery: This compound class serves as a novel, sp³-rich scaffold. Its exploration could lead to the identification of hits for new biological targets, moving away from the "flat" molecules that have traditionally dominated medicinal chemistry.
Probing Biological Interactions: Using this compound and its derivatives as chemical probes to study protein-protein interactions or enzyme active sites. The rigid framework can help to map the topology of binding pockets with high precision.
Inspiration for New Materials: The unique structural and electronic properties imparted by the spiro-fused cyclopropane-hydantoin motif could be leveraged in the development of new polymers or crystalline materials with interesting physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
